Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is a complex organic compound that combines the properties of benzoic acid with a phosphinothioyl group and a dimethyloctanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the diphenylphosphinothioyl group through a series of reactions involving phosphorus reagents. The dimethyloctanol moiety can be introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Diphenylphosphinothioyl compounds: Known for their use in coordination chemistry and as ligands.
Dimethyloctanol derivatives: Used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
828282-65-1 |
---|---|
Molecular Formula |
C29H37O3PS |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C22H31OPS.C7H6O2/c1-19(16-18-23)11-10-17-22(2,3)24(25,20-12-6-4-7-13-20)21-14-8-5-9-15-21;8-7(9)6-4-2-1-3-5-6/h4-9,12-15,19,23H,10-11,16-18H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
OKAOMOVFTLCPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.